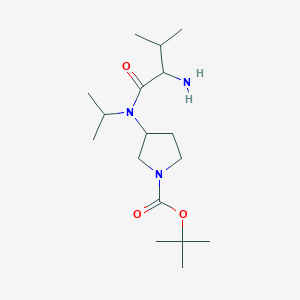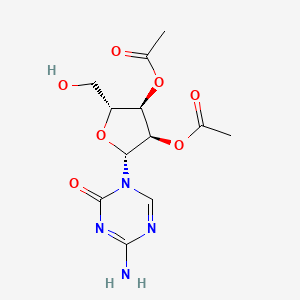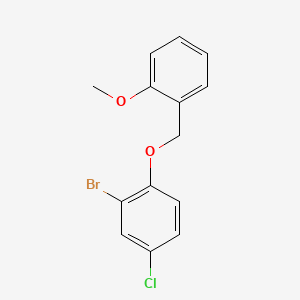
(R)-2-Amino-4-methyl-N-phenethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-methyl-N-phenethylpentanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an amino group, a methyl group, and a phenethyl group attached to a pentanamide backbone, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-N-phenethylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-4-methylpentanoic acid and phenethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where ®-2-Amino-4-methylpentanoic acid is reacted with phenethylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-Hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-2-Amino-4-methyl-N-phenethylpentanamide.
Industrial Production Methods
Industrial production of ®-2-Amino-4-methyl-N-phenethylpentanamide may involve large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4-methyl-N-phenethylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-4-methyl-N-phenethylpentanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications as a drug candidate for treating neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-methyl-N-phenethylpentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, ion channels, and enzymes involved in pain signaling and neurological functions.
Pathways Involved: It modulates signaling pathways related to neurotransmission, pain perception, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-4-methyl-N-phenethylpentanamide
- ®-2-Amino-4-methyl-N-benzylpentanamide
- ®-2-Amino-4-methyl-N-phenethylbutanamide
Uniqueness
®-2-Amino-4-methyl-N-phenethylpentanamide is unique due to its specific chiral configuration and the presence of the phenethyl group, which imparts distinct biological and chemical properties compared to its analogs. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
(2R)-2-amino-4-methyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-13(15)14(17)16-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10,15H2,1-2H3,(H,16,17)/t13-/m1/s1 |
InChI-Schlüssel |
XTVMZZSWRGAPKM-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)NCCC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


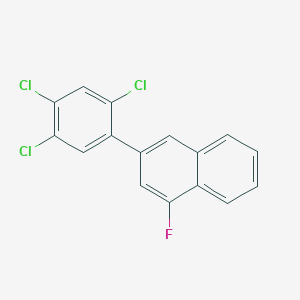
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
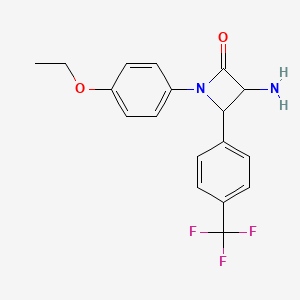

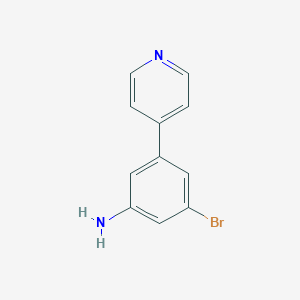

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
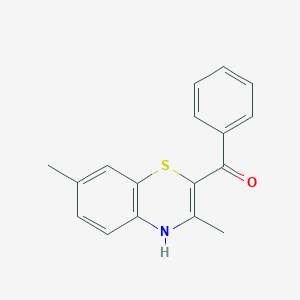
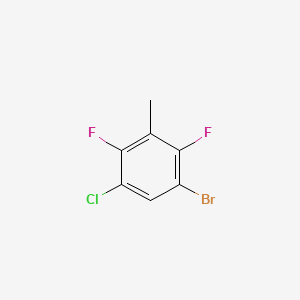
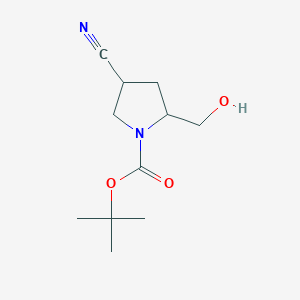
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
